molecular formula C28H32O14 B1673558 Fortunellin CAS No. 20633-93-6

Fortunellin

Cat. No.: B1673558
CAS No.: 20633-93-6
M. Wt: 592.5 g/mol
InChI Key: YFVGIJBUXMQFOF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fortunellin, a phytochemical, has been found to target multiple key proteins that are necessary for viral replication, growth, invasion, and infectivity . It also targets the AMPK/Nrf2 pathway .

Mode of Action

This compound binds reliably to key targets that are necessary for viral replication, growth, invasion, and infectivity . It supports protective immunity while inhibiting pro-inflammatory cytokines and apoptosis pathways . It also enhances the AMPK/Nrf2 pathway .

Biochemical Pathways

This compound has been associated with a variety of biological pathways, including hematopoietic cell lineage, AGE-RAGE signalling pathway in diabetic complications, PI3K-Akt signalling system, ECM-receptor interaction, and TNF signalling pathway . It enhances the AMPK/Nrf2 pathway, which is known to regulate cellular antioxidant defense systems .

Pharmacokinetics

It has been found to be non-toxic to mice and cells .

Result of Action

This compound ameliorates symptoms of inflammation and oxidative stress. It decreases epithelial cell apoptosis through inhibiting PTEN expression in colitis . It also reduces inflammation and ROS generation in H9C2 cells induced by LPS .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of high fructose, which can induce diabetes . In the presence of high fructose, this compound can enhance the AMPK/Nrf2 pathway, thereby protecting against fructose-induced inflammation and oxidative stress .

Biochemical Analysis

Biochemical Properties

Fortunellin interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme phosphatase and tensin homolog (PTEN), which is known to induce cell apoptosis . This compound inhibits PTEN, thereby decreasing inflammation and maintaining intestinal barrier function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It decreases epithelial cell apoptosis through inhibiting PTEN expression . This influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound-induced downregulation of PTEN could be counteracted by microRNA-374a depletion .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound ameliorates colitis symptoms, including excessive inflammation and oxidative stress

Preparation Methods

Synthetic Routes and Reaction Conditions: Fortunellin can be synthesized through various chemical routes, primarily involving the glycosylation of acacetin. The process typically includes the use of glycosyl donors and catalysts under controlled conditions to achieve the desired glycoside formation .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as kumquat fruit. The extraction process includes solvent extraction, chromatographic purification, and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Fortunellin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Fortunellin is structurally similar to other flavonoid glycosides such as:

Uniqueness: this compound’s unique combination of antiviral, anti-inflammatory, and antioxidant activities, along with its ability to modulate multiple biological pathways, sets it apart from other similar compounds.

Properties

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVGIJBUXMQFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478483-37-3, 20633-93-6
Record name 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478483-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fortunellin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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